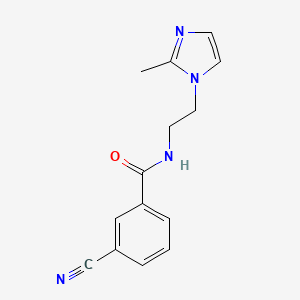

3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-11-16-5-7-18(11)8-6-17-14(19)13-4-2-3-12(9-13)10-15/h2-5,7,9H,6,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBWXDPXNGRVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the reaction of 2-methyl-1H-imidazole with a suitable benzamide derivative under controlled conditions. One common method involves the use of cyanoacetylation, where cyanoacetic acid or its derivatives are used to introduce the cyano group into the molecule . The reaction conditions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in several key chemical reactions, including oxidation, hydrolysis, substitution, and coupling reactions, driven by its functional groups and heterocyclic framework.

Oxidation

-

Reagents/Conditions : Strong oxidizing agents (e.g., potassium permanganate) under acidic or basic conditions.

-

Mechanism : The cyano group may remain stable, while the imidazole ring undergoes oxidation. Oxidation of aromatic rings or side chains (e.g., ethyl groups) could generate carbonyl or hydroxyl derivatives.

Hydrolysis

-

Reagents/Conditions : Acidic or basic aqueous solutions (e.g., HCl or NaOH).

-

Mechanism : The benzamide moiety may hydrolyze to form carboxylic acids or amines, depending on reaction conditions. The imidazole ring’s stability under hydrolysis depends on pH and temperature.

Substitution Reactions

-

Reagents/Conditions : Nucleophilic agents (e.g., amines, alcohols) or electrophilic reagents (e.g., halides) in polar aprotic solvents.

-

Mechanism : The imidazole ring’s nitrogen atoms or the ethyl side chain may act as reactive sites for nucleophilic/electrophilic substitution.

Coupling Reactions

-

Reagents/Conditions : Transition metal catalysts (e.g., palladium, copper) with ligands and bases .

-

Mechanism : The compound’s aromatic rings or functional groups (e.g., bromo, nitro) may participate in cross-coupling reactions (e.g., Suzuki coupling) to form new C-C bonds .

Key Steps

-

Imidazole Coupling : Reaction of 4-methylimidazole with aryl halides or trifluoromethylbenzenamine derivatives using strong bases (e.g., sodium hydride) and transition metal catalysts .

-

Aryl Amination : Conversion of intermediates (e.g., bromo-nitrobenzene derivatives) to amines via palladium-catalyzed coupling .

-

Hydrogenation : Reduction of nitro groups to amines, often in polar solvents (e.g., methanol) with hydrogen gas .

-

Benzamide Formation : Condensation of carboxylic acids with amines using coupling agents (e.g., HATU, EDCl).

Stability and Reactivity Profile

-

Stability : Stable under standard laboratory conditions but sensitive to strong oxidizing agents or extreme pH.

-

Reactivity :

-

The cyano group is inert under most conditions but may hydrolyze in acidic/basic environments.

-

The imidazole ring’s nitrogen atoms enable hydrogen bonding, influencing interactions with biological targets .

-

The ethyl linker provides flexibility for structural modifications (e.g., substitution, oxidation).

-

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit bacterial growth, including strains resistant to conventional antibiotics . This activity is attributed to the ability of the imidazole ring to interact with microbial enzymes or cell membranes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell survival and death . For example, certain analogs have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis.

Antitubercular Activity

Given the increasing resistance of Mycobacterium tuberculosis to standard treatments, compounds like this compound are being investigated for their potential as antitubercular agents. Studies have shown that imidazole derivatives can inhibit the growth of this pathogen in vitro, presenting a promising avenue for new therapeutic strategies against tuberculosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

In a preclinical trial involving various cancer cell lines, the compound was shown to reduce cell viability significantly compared to untreated controls. The mechanism involved was linked to the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The cyano group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position and Bioactivity: The cyano group in position 3 (target compound) vs. position 4 (compound 37, ) alters electronic properties and steric interactions. Compound 37 exhibits potent IDO1 inhibition (IC₅₀ ~100 nM), suggesting that para-substituted electron-withdrawing groups enhance target binding. Chlorine substituents (e.g., compound 7, ) correlate with anticancer activity, likely due to increased lipophilicity and membrane permeability.

Imidazole vs. Benzimidazole Moieties :

- Benzimidazole-containing compounds (e.g., 29 and 37, ) generally show higher enzymatic inhibition compared to imidazole derivatives, attributed to enhanced π-π stacking and hydrogen bonding with active sites.

- The 2-methyl group on the imidazole ring in the target compound may reduce metabolic degradation compared to unsubstituted imidazoles .

Linker Flexibility :

Key Observations:

- Amide Coupling : Most analogues (e.g., ) employ carbodiimide-mediated (EDC/HOBt) coupling for benzamide formation, yielding 50–70% efficiency.

- Cyanobenzamide Synthesis: The target compound’s 3-cyano group may require nitrile introduction via nucleophilic substitution or Sandmeyer reactions, which are less common in the cited evidence.

Biological Activity

3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, including case studies, structural insights, and biological evaluations.

Chemical Structure and Properties

The compound's structure consists of a cyano group attached to a benzamide moiety, with an imidazole-containing side chain. Its molecular formula is CHNO, and it exhibits properties typical of nitrogenous heterocycles, which are often associated with significant pharmacological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives featuring the benzimidazole scaffold have shown efficacy against various cancer cell lines. A study highlighted that certain benzimidazole derivatives possess nanomolar potency in inhibiting CK1δ, a kinase implicated in tumorigenesis (IC = 98.6 nM) .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC (nM) | Target |

|---|---|---|

| Benzimidazole Derivative 23 | 98.6 | CK1δ |

| Compound X | 150 | Other Kinases |

| Compound Y | 200 | BRAF |

Neuroprotective Effects

The compound also shows promise in neuroprotection. Similar imidazole derivatives have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective effects are attributed to their ability to inhibit kinases involved in neuroinflammation and apoptosis .

Antimicrobial Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substituents showed higher activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can significantly enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Activity (MIC μg/ml) | Target Organism |

|---|---|---|

| Compound A | 2 | S. aureus |

| Compound B | 5 | E. coli |

| Compound C | 10 | P. aeruginosa |

Case Studies

- In Vivo Studies : In an animal model, a benzimidazole derivative similar to this compound was tested for its anticancer effects. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .

- Clinical Trials : Preliminary trials involving compounds within the same chemical class have shown promising results in patients with specific types of leukemia, leading to further investigations into their mechanisms of action and potential as chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-cyano-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide?

The compound is synthesized via nucleophilic substitution between acyl chlorides and amines. For example, 3-cyanobenzoyl chloride reacts with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under reflux in anhydrous solvents like dichloromethane or THF . Microwave-assisted synthesis (e.g., 100–120°C, 300 W for 15–30 minutes) can enhance reaction efficiency and yield, as demonstrated in analogous benzimidazole-quinoxaline derivatives . Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization employs 1H/13C NMR to verify proton environments and carbon frameworks (e.g., imidazole protons at δ 7.2–7.5 ppm, cyano carbon at ~115 ppm). LCMS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass). Elemental analysis (C, H, N) validates purity (>95%), while IR spectroscopy identifies functional groups (C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

For neurological targets like mGluR5 (analogous to CDPPB in ), use calcium flux assays in HEK293 cells expressing recombinant receptors. For antimicrobial activity, perform MIC assays against Gram-positive/negative strains. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Contradictions in NMR assignments (e.g., overlapping imidazole/aromatic signals) require 2D techniques (HSQC, HMBC) to correlate protons with carbons. For ambiguous crystallographic data, refine structures using SHELXL (e.g., twin refinement for twinned crystals) and validate with R-factor convergence (<5%) . X-ray diffraction (single-crystal) provides definitive confirmation of stereochemistry .

Q. What reaction conditions minimize byproduct formation during synthesis?

High temperatures (>80°C) and acidic conditions (e.g., polyphosphoric acid) promote benzimidazole cyclization as a competing pathway. To favor amide formation, use acyl chlorides (excellent leaving groups) in non-polar solvents (toluene) at 0–25°C. Stoichiometric bases (triethylamine) neutralize HCl, preventing undesired protonation of intermediates .

Q. How can computational methods optimize the compound’s binding affinity for mGluR5?

Perform molecular docking (AutoDock Vina, Glide) using the receptor’s crystal structure (PDB: 6N4W). Focus on the allosteric binding pocket; prioritize interactions with residues Pro655 and Tyr658. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models can link cyano group electronegativity to positive modulation efficacy .

Q. What strategies address low solubility in pharmacological assays?

Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility. For in vivo studies, employ nanoparticle encapsulation (PLGA polymers) or salt formation (HCl salts) to improve bioavailability .

Methodological Notes

- Contradiction Analysis : When biological activity varies across studies, validate assay conditions (e.g., cell line specificity, agonist/antagonist co-administration) and rule out off-target effects via radioligand binding assays .

- Data Reproducibility : Ensure synthetic protocols include exact stoichiometry (e.g., 1.2 eq. acyl chloride), inert atmospheres (N2/Ar), and moisture-free conditions to replicate yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.